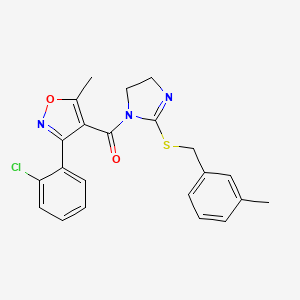
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name provides a systematic way of naming chemical substances.
Synthesis Analysis
The synthesis of a compound refers to the process used to create the compound in the laboratory. This usually involves a series of chemical reactions, with each step outlined and the reagents and conditions for each reaction specified.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques can provide information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide insights into the structure and properties of the original compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, color, odor, and reactivity with other substances.Scientific Research Applications
Antioxidant Activity
Research on urea, thiourea, and selenourea derivatives with thiazole moieties, synthesized through nucleophilic addition reactions, highlights the potential of these compounds as potent antioxidants. Preliminary structure–activity relationship studies indicate that compounds with selenourea functionality and halogen groups exhibit significant antioxidant activity, suggesting that similar functionalities in the queried compound could offer antioxidant properties (Reddy et al., 2015).
Antimicrobial Activity
A series of novel imidazole bearing isoxazole derivatives have been prepared and evaluated for their antimicrobial activity. Some of these compounds demonstrated potential as antimicrobial agents, indicating that the structural components present in the compound of interest may contribute to antimicrobial properties (Maheta, Patel, & Naliapara, 2012).
Lipase and α-Glucosidase Inhibition
Compounds derived from acetohydrazide and thiosemicarbazides have been investigated for their lipase and α-glucosidase inhibition activities. These studies found significant inhibitory effects, suggesting the potential of structurally similar compounds for applications in metabolic disorder treatments (Bekircan, Ülker, & Menteşe, 2015).
Photophysical Properties
The molecular design of donor-acceptor molecules has led to the development of compounds with unique luminescence properties, such as delayed fluorescence and room-temperature phosphorescence. This implies that the queried compound, with its complex structure, could be explored for its photophysical properties and potential applications in optoelectronics or as a luminescent probe (Wen et al., 2021).
Anticancer Activity
Pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties have been synthesized and evaluated for their anticancer activity. The presence of such moieties in compounds has been associated with high potency against cancer cell lines, suggesting that the structural elements of the compound may also confer anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety And Hazards
The safety and hazards of a compound are usually determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.
Future Directions
Future directions could include potential applications of the compound, further studies needed to fully understand the compound, or potential modifications to the compound to improve its properties or reduce its hazards.
I hope this general approach helps you in your study of the compound. If you have specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-14-6-5-7-16(12-14)13-29-22-24-10-11-26(22)21(27)19-15(2)28-25-20(19)17-8-3-4-9-18(17)23/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLTXVICFHMPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

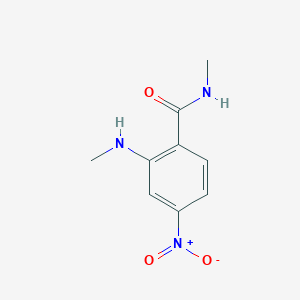
![1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2475914.png)
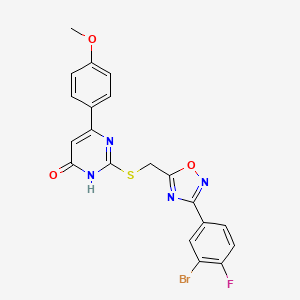
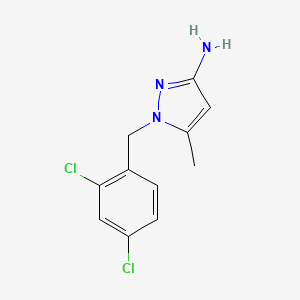
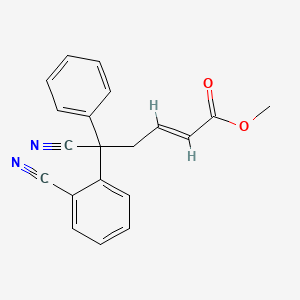
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1,3-dithian-2-yl)indole](/img/structure/B2475922.png)
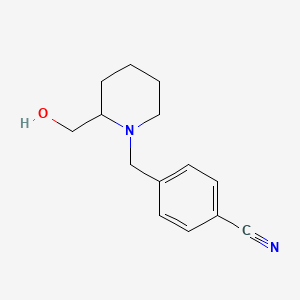
![5-(1,2-dithiolan-3-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2475927.png)
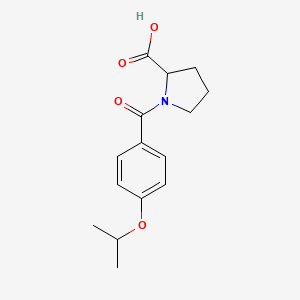
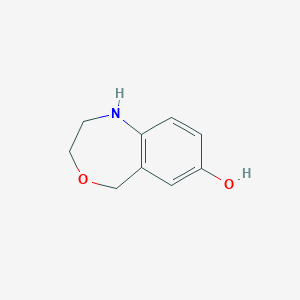
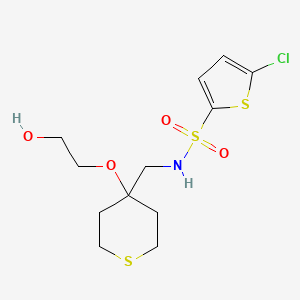
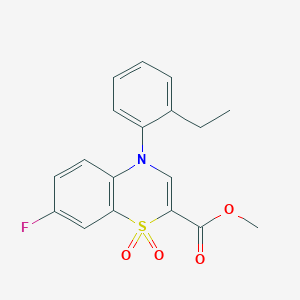
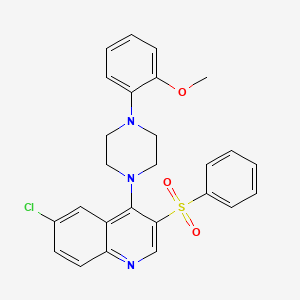
![Isobutyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475933.png)